molecular formula C6H4F4N2 B1409231 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine CAS No. 1227602-80-3

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Cat. No.: B1409231
CAS No.: 1227602-80-3
M. Wt: 180.1 g/mol
InChI Key: STNVKTLONXCIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Halogens, alkylating agents, and nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is unique due to the specific positioning of the amino, fluoro, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVKTLONXCIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
Reactant of Route 3
Reactant of Route 3
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
Reactant of Route 5
Reactant of Route 5
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.